4-Hydroxybenzylamine hydrobromide

Description

Properties

IUPAC Name |

4-(aminomethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNRZBDZNVNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374723 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90430-14-1 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzylamine Hydrobromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-Hydroxybenzylamine hydrobromide. The information is curated to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is the hydrobromide salt of 4-Hydroxybenzylamine. Its key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BrNO | [1][2] |

| Molecular Weight | 204.06 g/mol | [1][2] |

| IUPAC Name | 4-(aminomethyl)phenol;hydrobromide | [1] |

| CAS Number | 90430-14-1 | [1][2] |

| Melting Point | 200-203 °C | [3] |

| Boiling Point | 262.4 °C at 760 mmHg (for parent compound) | [3] |

| Flash Point | 112.5 °C (for parent compound) | [3] |

| Appearance | White to off-white or light green solid/crystals | [4][5] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 202.99458 Da | [1] |

| Complexity | 77 | [3] |

Chemical Structure

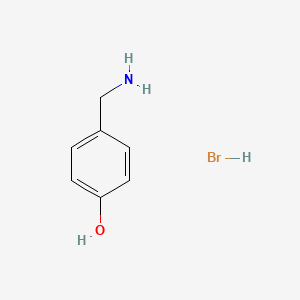

The chemical structure of this compound consists of a benzylamine core substituted with a hydroxyl group at the para (4-position) of the benzene ring. The amine group is protonated by hydrobromic acid to form the ammonium bromide salt.

Caption: 2D structure of this compound.

Structural Identifiers:

-

InChI: 1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H[1]

-

InChIKey: ZJKNRZBDZNVNRX-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of 4-Hydroxybenzylamine

A common method for synthesizing the parent compound, 4-hydroxybenzylamine, is through the reductive amination of 4-hydroxybenzaldehyde. The hydrobromide salt can then be formed by reacting the free base with hydrobromic acid.

Materials:

-

4-hydroxybenzaldehyde

-

Methanol

-

Raney Nickel

-

7N aqueous ammonia solution

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL).[9]

-

To this solution, add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL).[9]

-

Stir the resulting mixture under a hydrogen atmosphere (1 atm) at room temperature for approximately 21 hours.[9]

-

After the reaction is complete, filter the solution through a Celite pad to remove the Raney nickel catalyst.[9]

-

Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a pale green solid.[9]

-

To form the hydrobromide salt, the resulting 4-hydroxybenzylamine free base would be dissolved in a suitable solvent and treated with an equimolar amount of hydrobromic acid, followed by crystallization.

Another documented synthesis method involves the demethylation of 4-methoxybenzylamine using hydrobromic acid.[10][11] This process involves refluxing 4-methoxybenzylamine with hydrobromic acid, removing excess water to increase the reaction temperature and HBr concentration, which facilitates the demethylation and shortens the reaction time.[10]

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol, N-H stretches of the ammonium group, and C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the parent compound, confirming the molecular formula.[6]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Caption: General workflow for the characterization of 4-Hydroxybenzylamine HBr.

This document is intended for informational purposes for a technical audience. Appropriate safety precautions should be taken when handling this or any chemical substance.

References

- 1. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,4-Dihydroxybenzylamine 98 16290-26-9 [sigmaaldrich.com]

- 5. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]

- 6. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. 4-Hydroxybenzylamine hydrate, 97% | Fisher Scientific [fishersci.ca]

- 9. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]

- 10. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 11. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

4-Hydroxybenzylamine hydrobromide CAS number 90430-14-1

An In-Depth Technical Guide to 4-Hydroxybenzylamine Hydrobromide (CAS: 90430-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 90430-14-1, is a primary amine salt widely utilized as a crucial building block in organic synthesis and pharmaceutical research.[1] Its structure, featuring a phenol group and a benzylamine moiety, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on presenting clear, actionable data for laboratory and development settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 90430-14-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀BrNO | [2][3] |

| Molecular Weight | 204.06 g/mol | [2][3] |

| IUPAC Name | 4-(aminomethyl)phenol;hydrobromide | [2] |

| Synonyms | 4-(Aminomethyl)phenol hydrobromide, p-hydroxybenzylamine hydrobromide, 4-Hydroxybenzylammonium bromide | [1][2][5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 200-203 °C | [1][5] |

| Boiling Point | 262.4 °C at 760 mmHg (for free base) | [1][5] |

| Flash Point | 112.5 °C (for free base) | [1][5] |

| Storage | Sealed in dry, Room Temperature | [1][5] |

Synthesis and Experimental Protocols

The primary synthesis route to 4-Hydroxybenzylamine and its hydrobromide salt involves the demethylation of its methoxy precursor. Alternative routes start from 4-hydroxybenzaldehyde.

Protocol 1: Synthesis via Demethylation of 4-Methoxybenzylamine

This method, adapted from patent literature, describes the synthesis of hydroxybenzylamine through the demethylation of 4-methoxybenzylamine using hydrobromic acid. The reaction principle is the cleavage of the methyl-ether bond by the strong acid, which also serves to form the hydrobromide salt of the product.[6][7]

Materials:

-

4-Methoxybenzylamine

-

Hydrobromic acid (HBr), e.g., 48% aqueous solution

-

Sodium hydroxide (NaOH) solution (for neutralization to obtain free base, if desired)

-

Reactor equipped with a thermometer, dropping funnel, stirrer, and distillation apparatus

Procedure:

-

Reaction Setup: Charge the reactor with hydrobromic acid. The molar ratio of 4-methoxybenzylamine to hydrobromic acid should be in the range of 1:2 to 1:4.[6][7]

-

Addition of Starting Material: While stirring, add 4-methoxybenzylamine dropwise into the reactor.

-

Reaction and Water Removal: After the addition is complete, heat the mixture. Excess water is removed by distillation, which increases the concentration of HBr and raises the reaction temperature, thereby accelerating the demethylation process.[6]

-

Monitoring: Continue the reaction and distillation until the generation of methyl bromide gas is no longer observed.

-

HBr Recovery: Continue distillation to remove and recycle excess hydrobromic acid. This step further increases the reaction temperature and improves the conversion rate.[6]

-

Isolation: Upon completion, the reaction mixture contains this compound. The product can be isolated through cooling, crystallization, and subsequent filtration. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of 4-Hydroxybenzylamine (Free Base) via Reductive Amination

This protocol describes the synthesis of the free base, 4-hydroxybenzylamine, from 4-hydroxybenzaldehyde. The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.

Materials:

-

4-Hydroxybenzaldehyde

-

Methanol

-

Raney nickel

-

7N aqueous ammonia solution

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (e.g., 10 g, 81.9 mmol) in methanol (45 mL).[8]

-

Addition of Reagents: Add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL) to the mixture.[8]

-

Hydrogenation: Stir the solution under a hydrogen atmosphere (1 atm) at room temperature for approximately 21 hours.[8]

-

Catalyst Removal: Filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a solid.[8]

-

Salt Formation (Optional): To obtain the hydrobromide salt, dissolve the resulting 4-hydroxybenzylamine in a suitable solvent and treat with an equimolar amount of hydrobromic acid, followed by crystallization.

Biological and Chemical Applications

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules.[1]

4.1 Role in Organic Synthesis: The compound serves as a versatile building block due to its two reactive sites: the primary amine and the phenolic hydroxyl group. It is used in the construction of various molecular scaffolds. For instance, it has been used in the synthesis of azacyclophanes through reaction with formaldehyde, where hydrogen bonding interactions can influence the formation of macrocyclic structures over linear polymers.[9]

Caption: Synthetic utility of this compound.

4.2 Biological Activity: There is limited direct research on the biological activity of this compound itself. However, its free base form, 4-hydroxybenzylamine (4-HOBA), has been studied as an isomer of the isoketal scavenger 2-hydroxybenzylamine (2-HOBA). In a mouse model of hypertension induced by angiotensin II, 4-HOBA was found to have reduced efficacy and no effect on hypertension, serving as a negative control for the more active 2-HOBA isomer.[10] This suggests that the relative positions of the hydroxyl and aminomethyl groups are critical for this specific biological activity. At present, no specific signaling pathways have been elucidated for this compound.

Spectral and Safety Data

5.1 Spectral Information: Spectral data, including 13C NMR, Mass Spectrometry, and IR spectra, are available for the parent compound, 4-hydroxybenzylamine (CAS 696-60-6), in public databases such as PubChem.[11] Researchers are advised to consult these resources for detailed characterization.

5.2 Safety and Handling: The compound is classified as an irritant.[1]

-

Hazard Codes: C[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)

-

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling this chemical.

Conclusion

This compound (CAS 90430-14-1) is a valuable and versatile chemical intermediate. While its direct biological applications appear limited based on current public data, its utility as a precursor in the synthesis of pharmaceuticals and other complex organic molecules is well-established. The protocols and data presented in this guide offer a solid foundation for its effective use in a research and development context.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. CAS: 90430-14-1 | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 7. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 8. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]

- 9. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]

- 11. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxybenzylamine hydrobromide molecular weight and formula

Technical Data Sheet: 4-Hydroxybenzylamine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Chemical Identification

This document pertains to the chemical compound this compound. It is the hydrobromide salt of 4-Hydroxybenzylamine.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrNO | [1][2] |

| Molecular Weight | 204.06 g/mol | [1][2] |

| CAS Number | 90430-14-1 | [1][2] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the chemical name and its core molecular identifiers.

Experimental Protocols and Biological Activity

Methodologies

As a fundamental chemical reagent, specific "experimental protocols" are context-dependent and would be defined by the researcher's specific application (e.g., synthesis, analytical testing). Standard laboratory procedures for handling solid chemical compounds should be followed, as detailed in the product's Safety Data Sheet (SDS).

Signaling Pathways

There is no established evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its utility is primarily as a building block in chemical synthesis or as a reagent in various chemical reactions. Therefore, a signaling pathway diagram is not applicable.

References

Spectroscopic Characterization of 4-Hydroxybenzylamine Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzylamine hydrobromide (C₇H₁₀BrNO), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. Data for the corresponding free base, 4-Hydroxybenzylamine, is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Assignment | 4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm | This compound Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ar-H (ortho to -OH) | ~6.7-6.8 | ~6.8-7.0 | Doublet | 2H |

| Ar-H (ortho to -CH₂NH₂) | ~7.1-7.2 | ~7.2-7.4 | Doublet | 2H |

| -CH₂- | ~3.7-3.8 | ~4.0-4.2 | Singlet | 2H |

| -NH₂ / -NH₃⁺ | Variable, broad | ~8.0-8.5 (broad) | Singlet (broad) | 3H |

| -OH | Variable, broad | ~9.5-10.5 (broad) | Singlet (broad) | 1H |

Note: Predicted shifts for the hydrobromide salt are based on the expected deshielding effects of protonation on the amine group and potential changes in hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | 4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm[1] | This compound Predicted Chemical Shift (δ) ppm |

| C -OH | ~156 | ~156-158 |

| C -CH₂NH₂ | ~131 | ~128-130 |

| Ar-C H (ortho to -OH) | ~115 | ~115-117 |

| Ar-C H (ortho to -CH₂NH₂) | ~128 | ~129-131 |

| -C H₂- | ~45 | ~43-45 |

Note: Data for the free base was obtained from SpectraBase.[1] Predicted shifts for the hydrobromide are based on minor expected inductive effects.

Table 3: IR Spectroscopic Data

| Functional Group | 4-Hydroxybenzylamine (Free Base) Vibrational Frequency (cm⁻¹) | This compound Expected Vibrational Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Phenol) | 3200-3600 | 3200-3600 | Broad |

| N-H Stretch (Amine) | 3300-3500 (two bands) | 2800-3200 (broad) | Broad (Ammonium salt) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 | Sharp |

| N-H Bend (Amine) | 1590-1650 | 1500-1600 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium |

| C-O Stretch (Phenol) | 1200-1260 | 1200-1260 | Strong |

| C-N Stretch | 1020-1250 | 1020-1250 | Medium |

Note: The most significant change upon formation of the hydrobromide salt is the appearance of a broad, strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.

Table 4: Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M-Br]⁺ | Molecular ion of the free base | 123.07 |

| [M-Br-NH₃]⁺ | Loss of ammonia from the free base | 106.04 |

| [C₇H₇O]⁺ | Tropylium-like ion | 107.05 |

| [C₆H₆]⁺ | Benzene-like fragment | 78.05 |

Note: In a typical mass spectrometry experiment, the hydrobromide salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-hydroxybenzylamine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0 ppm).

-

Gently vortex the sample to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder of the FTIR instrument.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer. For organic salts, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often suitable.

-

The sample is ionized, often leading to the dissociation of the hydrobromide salt and protonation of the analyte to form [M+H]⁺, where M is the free base.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 4-Hydroxybenzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybenzylamine hydrobromide (also known as 4-(aminomethyl)phenol hydrobromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the thermodynamic solubility of this compound in various solvents. The methodologies outlined are based on the industry-standard shake-flask method. Additionally, this guide presents the known physical and chemical properties of this compound and its parent compound, 4-Hydroxybenzylamine, to aid researchers in their experimental design and data interpretation. A framework for the systematic reporting of solubility data is also provided to ensure consistency and comparability across different studies.

Introduction

This compound is a salt of the organic compound 4-Hydroxybenzylamine. As with any active pharmaceutical ingredient (API) or chemical intermediate, understanding its solubility in different solvent systems is critical for various stages of research and development, including formulation, purification, and analytical method development. Solubility is a fundamental physicochemical property that influences bioavailability, dissolution rate, and the choice of appropriate solvents for synthesis and processing. This guide serves as a practical resource for researchers seeking to determine and understand the solubility profile of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, 4-Hydroxybenzylamine, is presented in Table 1. This information is crucial for designing solubility experiments and for the overall characterization of the compound.

Table 1: Physicochemical Properties of this compound and 4-Hydroxybenzylamine

| Property | This compound | 4-Hydroxybenzylamine |

| Synonyms | 4-(aminomethyl)phenol hydrobromide, (4-Hydroxyphenyl)methylamine hydrobromide | 4-(aminomethyl)phenol, p-Hydroxybenzylamine |

| CAS Number | 90430-14-1 | 696-60-6 |

| Molecular Formula | C₇H₁₀BrNO | C₇H₉NO |

| Molecular Weight | 204.07 g/mol | 123.15 g/mol |

| Appearance | Solid | Solid, Off-white to pale yellow crystallization |

| Melting Point | 200-203 °C | 123-128 °C |

| Boiling Point | 262.4 °C at 760 mmHg (Predicted) | 262.4±15.0 °C (Predicted) |

| pKa | Not available | 8.93±0.26 (Predicted) |

| Purity | 97% (typical) | Not specified |

Data compiled from various chemical supplier and database sources.

Solubility Profile

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely available in published literature. One source indicates that the parent compound, 4-(aminomethyl)phenol, is soluble in dichloromethane and methanol[1]. However, the solubility of the hydrobromide salt may differ significantly due to its ionic nature.

Therefore, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work. Table 2 is provided as a template for researchers to record their experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Diethyl Ether | ||||

| Other (specify) |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Carefully add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is no longer increasing).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[4]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.[4]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution as necessary to fall within the concentration range of the standard curve.

-

Analyze the standard solutions and the sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample solution.

-

-

Calculation and Reporting:

-

Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.[5]

-

Data Presentation and Interpretation

When presenting solubility data, it is crucial to provide sufficient detail for the results to be reproducible and comparable to other studies. The following logical diagram outlines the key elements for comprehensive data reporting.

Caption: Key components for reporting comprehensive solubility data.

Conclusion

While direct quantitative solubility data for this compound is scarce, this technical guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility data in a variety of solvents. The structured tables and diagrams presented herein offer a framework for organizing and reporting these findings, contributing to a more comprehensive understanding of the physicochemical properties of this compound within the scientific community. Accurate solubility data is indispensable for the successful development of new pharmaceuticals and chemical processes.

References

4-Hydroxybenzylamine Hydrobromide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Hydroxybenzylamine Hydrobromide (CAS No. 90430-14-1). The following protocols and data are compiled to ensure the safe use of this compound in a laboratory setting, minimizing exposure risks and ensuring proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀BrNO |

| Molecular Weight | 204.07 g/mol |

| Appearance | Not Specified |

| Melting Point | 200-203 °C[1] |

| Boiling Point | 262.4 °C at 760 mmHg[1] |

| Flash Point | 112.5 °C[1] |

| Solubility | No data available |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or NIOSH approved). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | For small quantities in a well-ventilated area, respiratory protection may not be required. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed when not in use.[1]

-

Store locked up.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

-

Waste containing this compound should be treated as hazardous waste. Due to the presence of bromine, it may need to be disposed of as halogenated organic waste.

Disclaimer: The information provided in this guide is based on available safety data sheets for this compound and related compounds. It is intended for use by qualified personnel trained in handling hazardous chemicals. A thorough risk assessment should be conducted for any specific application.

References

The Antioxidant Potential of 4-Hydroxybenzylamine and its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the antioxidant properties, mechanisms of action, and therapeutic potential of 4-Hydroxybenzylamine (4-HBA) and its structurally diverse derivatives for researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This has spurred significant research into the discovery and development of novel antioxidant compounds. Among these, phenolic compounds have garnered considerable attention due to their potent radical scavenging capabilities. 4-Hydroxybenzylamine (4-HBA), a simple phenolic amine, and its derivatives have emerged as a promising class of molecules with diverse biological activities, including antioxidant potential. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidant properties of 4-HBA and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Structure-Activity Relationship of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key determinants include the number and position of hydroxyl (-OH) groups on the aromatic ring, as well as the nature and position of other substituents. The hydrogen-donating ability of the phenolic hydroxyl group is paramount to their radical scavenging activity. Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. Electron-donating groups on the ring can further enhance this stability and, consequently, the antioxidant capacity.

dot

Caption: Key structural features influencing the antioxidant activity of phenolic compounds.

Quantitative Antioxidant Activity of 4-Hydroxybenzylamine Derivatives

While 4-Hydroxybenzylamine itself exhibits modest antioxidant activity, its derivatives, particularly Schiff bases, amides, and chalcones, have shown enhanced potential in various in vitro antioxidant assays. The following tables summarize the available quantitative data, primarily as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assay.

Table 1: DPPH Radical Scavenging Activity of 4-Hydroxybenzylamine Derivatives

| Compound Type | Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Chalcone | 2'-hydroxychalcone | 48.37 | Ascorbic acid | 6.21 |

| Chalcone | (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 65.36 | Ascorbic acid | 6.21 |

| Chalcone | 4'-phenylchalcone | >100 | Ascorbic acid | - |

Table 2: ABTS Radical Scavenging Activity of 4-Hydroxybenzylamine Derivatives

| Compound Type | Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Chalcone | (2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | - | Trolox | 8.68 |

| Chalcone | (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 77.37 | Trolox | 8.68 |

Note: Data for direct derivatives of 4-Hydroxybenzylamine is limited in the public domain. The presented data is for chalcone derivatives which share some structural similarities and provide a reference for potential activity.

Experimental Protocols for Key Antioxidant Assays

Accurate assessment of antioxidant activity requires standardized and well-defined experimental protocols. Below are detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to the DPPH solution. A control containing only methanol and DPPH solution is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

dot

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

-

Reaction: Add a small volume of the antioxidant solution to the ABTS•+ working solution.

-

Incubation and Measurement: After a fixed time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

dot

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to protect cultured cells from oxidative stress.

Protocol:

-

Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

-

Treatment with Antioxidants: Treat the cells with various concentrations of the test compounds or a standard antioxidant (e.g., quercetin).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Measure the fluorescence intensity, which corresponds to the level of intracellular ROS.

-

Calculation: The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.

dot

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Signaling Pathways and Mechanisms of Action

The antioxidant effects of 4-Hydroxybenzylamine derivatives are likely mediated through multiple mechanisms beyond direct radical scavenging. One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances. It is plausible that certain derivatives of 4-HBA could act as activators of the Nrf2 pathway, thereby exerting an indirect antioxidant effect.

dot

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant defense.

Conclusion and Future Directions

4-Hydroxybenzylamine and its derivatives represent a promising scaffold for the development of novel antioxidant agents. While the parent compound exhibits limited activity, structural modifications, such as the formation of Schiff bases, amides, and chalcones, have the potential to significantly enhance their radical scavenging and cytoprotective effects. The available data, although still limited for a comprehensive structure-activity relationship analysis, suggests that these derivatives warrant further investigation.

Future research should focus on:

-

Systematic Synthesis and Screening: A broader range of 4-HBA derivatives should be synthesized and screened using a standardized panel of in vitro and cell-based antioxidant assays to generate robust quantitative data.

-

Mechanistic Studies: Elucidating the precise mechanisms of action, including the potential modulation of key signaling pathways like Keap1-Nrf2, is crucial for understanding their full therapeutic potential.

-

In Vivo Evaluation: Promising candidates identified from in vitro and cellular studies should be advanced to preclinical in vivo models of diseases associated with oxidative stress to assess their efficacy and safety.

By addressing these research gaps, the full potential of 4-Hydroxybenzylamine and its derivatives as a valuable source of new antioxidant therapies can be realized.

A Technical Guide to 4-Hydroxybenzylamine Hydrobromide for Research & Development

Introduction: 4-Hydroxybenzylamine, and its hydrobromide salt, serves as a crucial intermediate and foundational building block in modern pharmaceutical and chemical synthesis.[1] Characterized by an aromatic ring substituted with both a hydroxyl and an aminomethyl group, its structure offers versatile reactivity for creating complex molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the procurement, properties, and experimental application of 4-Hydroxybenzylamine hydrobromide. Its primary applications are in the synthesis of therapeutic agents, particularly those for neurological conditions, as well as in the development of agrochemicals and specialized dyes.[1][2]

Physicochemical and Technical Data

Sourcing a chemical for research begins with its precise identification and understanding its physical properties. 4-Hydroxybenzylamine is commonly available as a free base or as a hydrobromide salt, the latter often being preferred for its improved stability and handling characteristics.

| Property | Data | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| 4-(Aminomethyl)phenol hydrobromide | [4][5] | |

| CAS Number | 90430-14-1 | [3][4][5] |

| Parent CAS (Free Base) | 696-60-6 | [6][7][8] |

| Molecular Formula | C₇H₁₀BrNO | [3][5] |

| Molecular Weight | 204.06 g/mol | [3][5] |

| Melting Point | 200-203 °C | [4] |

| Appearance | Solid | |

| Storage Conditions | Room Temperature, Sealed in Dry | [4][7] |

Procurement for Research Purposes

This compound is available from various global suppliers that cater to the research and development community. When purchasing, researchers should verify the purity and request a Certificate of Analysis (CoA). The following table summarizes a selection of commercially available sources. Note that availability and product specifications are subject to change.

| Supplier | Purity/Grade | Available Quantities (Example) | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Custom Synthesis | Provides detailed safety and handling data. |

| Amerigo Scientific | Research Grade | Inquire | Distributor for life science research.[3] |

| Biosynth | Research Grade | Inquire | Specifies "Strictly for Research Purposes only."[6] |

| SynQuest Laboratories | 97% | 5 g, 25 g | Listed via aggregator LookChem.[4] |

| CymitQuimica | ≥98% | 100 mg | Distributes for Apollo Scientific.[9] |

| BLD Pharm | Research Grade | Inquire | Provides GHS and safety information.[7] |

Disclaimer: This table is for informational purposes only. Researchers must comply with all institutional and governmental regulations regarding the procurement of chemical reagents.

Experimental Protocols & Synthesis

4-Hydroxybenzylamine is a versatile synthetic intermediate. Below are detailed protocols for its synthesis and subsequent use in a macrocyclization reaction, as documented in scientific literature.

Protocol 1: Synthesis via Reductive Amination

This common method produces 4-Hydroxybenzylamine (the free base) from 4-hydroxybenzaldehyde.

Methodology:

-

To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL), add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL).[10]

-

Stir the resulting solution under a hydrogen atmosphere (1 atm) at room temperature for 21 hours.[10]

-

Following the reaction, filter the solution through a Celite pad to carefully remove the Raney nickel catalyst.[10]

-

Concentrate the filtrate under reduced pressure to yield 4-aminomethyl-phenol (4-Hydroxybenzylamine) as a solid.[10]

Protocol 2: Synthesis via Demethylation

This patented method synthesizes various hydroxybenzylamines from their methoxy precursors using hydrobromic acid.

Methodology:

-

Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor equipped with a stirrer, thermometer, and dropping funnel.[11]

-

While stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise into the reactor.[11]

-

Heat the mixture to facilitate the demethylation reaction, typically monitoring the reaction progress by assessing the disappearance of the starting material.

-

After cooling, neutralize the solution by adding a pre-cooled aqueous sodium hydroxide solution (e.g., 30% w/w) until the initial precipitate dissolves completely.[11]

-

Wash the aqueous phase with a non-polar solvent like benzene or toluene to remove organic impurities.[11]

-

Adjust the pH of the aqueous phase to 9-10 using hydrochloric acid under ice-water cooling to precipitate the product.[11]

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-hydroxybenzylamine.[11]

Protocol 3: Application in Azacyclophane Synthesis

This protocol demonstrates the use of 4-Hydroxybenzylamine in a hydrogen bond-assisted macrocyclization reaction.

Methodology:

-

Prepare a solution of 4-hydroxybenzylamine (500 mg, 4 mmol) in a suitable solvent (10 mL), such as ethanol or dioxane.[12]

-

Add formaldehyde (5 mL, 37% aqueous solution) to the solution.[12]

-

Keep the mixture at room temperature for 24 hours without stirring to allow the reaction to proceed.[12]

-

Add distilled water (15 mL) to the mixture.

-

Extract the product using dichloromethane (3 x 5 mL).[12]

-

Wash the combined organic phases with water (3 x 5 mL), dry over anhydrous sodium sulphate, and concentrate to isolate the resulting azacyclophane product.[12]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of chemical and logical processes.

Caption: Synthesis pathway for 4-Hydroxybenzylamine via reductive amination.

Caption: General experimental workflow for using a research chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxybenzylamine | 696-60-6 | FH09583 | Biosynth [biosynth.com]

- 7. 696-60-6|4-Hydroxybenzylamine|BLD Pharm [bldpharm.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 4-Hydroxybenzylamine | CymitQuimica [cymitquimica.com]

- 10. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]

- 11. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 12. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 4-Hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzylamine, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the discovery and history of 4-hydroxybenzylamine, detailing its synthesis, historical development, and evolving applications. The document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthetic methods, and utilizes visualizations to illustrate reaction pathways and workflows.

Introduction and Historical Context

4-Hydroxybenzylamine, also known as (4-hydroxyphenyl)methanamine or p-aminomethylphenol, is an aromatic amine whose discovery and initial synthesis are rooted in the early advancements of organic chemistry. While pinpointing a single definitive "discovery" can be challenging, early synthetic work on substituted benzylamines likely led to its first preparation. A significant early report that may describe the synthesis of 4-hydroxybenzylamine appeared in the Journal of the American Chemical Society in 1925 by Ewing and his collaborators, although access to the full historical text is limited.

The development of synthetic methodologies throughout the 20th century, particularly the advent of reductive amination and improvements in catalytic hydrogenation, significantly impacted the accessibility and utility of 4-hydroxybenzylamine. Initially, a compound of academic interest, its importance grew with the expansion of medicinal chemistry and the need for versatile intermediates in drug discovery. Its bifunctional nature, possessing both a nucleophilic amine and a reactive phenolic hydroxyl group, has made it a valuable synthon for creating complex molecular architectures.

Synthetic Methodologies

The preparation of 4-hydroxybenzylamine can be achieved through several synthetic routes. The most common and industrially relevant methods involve the reductive amination of 4-hydroxybenzaldehyde and the demethylation of 4-methoxybenzylamine.

Reductive Amination of 4-Hydroxybenzaldehyde

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of 4-hydroxybenzylamine, this process involves the reaction of 4-hydroxybenzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the corresponding amine.

Reaction Scheme:

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (e.g., 10 g, 81.9 mmol) in a suitable solvent such as methanol (e.g., 45 mL), add a hydrogenation catalyst (e.g., Raney nickel, 3 g).

-

Add an ammonia source, typically an aqueous solution (e.g., 7N aqueous ammonia, 45 mL).

-

Stir the mixture under a hydrogen atmosphere (e.g., 1 atm) at room temperature.

-

Monitor the reaction for completion (e.g., 21 hours).

-

Upon completion, filter the reaction mixture to remove the catalyst (e.g., through a Celite pad).

-

Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | N/A |

| Reagents | Raney Nickel, Aqueous Ammonia, Hydrogen | N/A |

| Solvent | Methanol | N/A |

| Temperature | Room Temperature | N/A |

| Pressure | 1 atm | N/A |

| Reaction Time | 21 hours | N/A |

| Yield | Quantitative | N/A |

Demethylation of 4-Methoxybenzylamine

Another common route to 4-hydroxybenzylamine involves the cleavage of the methyl ether in 4-methoxybenzylamine. This method is particularly useful when the methoxy-substituted precursor is more readily available or cost-effective.

Reaction Scheme:

Procedure:

-

Charge a reaction vessel with hydrobromic acid (e.g., 48% aqueous solution).

-

Add 4-methoxybenzylamine to the acid.

-

Heat the reaction mixture to reflux to effect demethylation.

-

Monitor the reaction for completion.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Isolate the crude 4-hydroxybenzylamine by filtration.

-

Purify the product, for example, by recrystallization.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybenzylamine | N/A |

| Reagent | Hydrobromic Acid | N/A |

| Temperature | Reflux | N/A |

| Yield | High | N/A |

Visualization of Synthetic Pathways

Reductive Amination Workflow

Caption: Workflow for the synthesis of 4-Hydroxybenzylamine via reductive amination.

Demethylation Logical Pathway

Caption: Logical steps for the demethylation of 4-methoxybenzylamine.

Evolution of Applications

The utility of 4-hydroxybenzylamine has expanded significantly since its initial discovery.

-

Early Research: In the early to mid-20th century, 4-hydroxybenzylamine and its derivatives were likely subjects of academic research, exploring their chemical properties and potential biological activities.

-

Pharmaceutical Intermediates: The latter half of the 20th century saw a surge in the use of 4-hydroxybenzylamine as a key intermediate in the synthesis of pharmaceuticals. Its structure is a common motif in various drug classes, including those targeting the central nervous system.

-

Agrochemicals: The compound has also found applications in the agrochemical industry as a precursor for the synthesis of certain pesticides and herbicides.

-

Modern Drug Development: In contemporary drug discovery, 4-hydroxybenzylamine continues to be a valuable building block. Its derivatives are investigated for a wide range of therapeutic applications, leveraging its ability to interact with biological targets.

Conclusion

4-Hydroxybenzylamine has a rich history intertwined with the progress of organic and medicinal chemistry. From its likely origins in early 20th-century synthetic explorations to its current status as a vital industrial intermediate, its journey highlights the enduring importance of fundamental organic molecules. The development of efficient and scalable synthetic routes has been paramount to unlocking its full potential. As research continues, 4-hydroxybenzylamine is poised to remain a key component in the development of new medicines and advanced materials, underscoring the critical role of versatile chemical building blocks in scientific innovation.

Methodological & Application

Application Notes and Protocols: Use of 4-Hydroxybenzylamine Hydrobromide in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxybenzylamine hydrobromide as a versatile building block in the synthesis of novel agrochemicals. The document outlines its potential applications, supported by experimental protocols and relevant data.

Introduction

4-Hydroxybenzylamine serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive primary amine and a phenolic hydroxyl group, allows for diverse chemical modifications, making it an attractive scaffold for the development of new herbicides, fungicides, and insecticides. This compound is a stable salt form of 4-hydroxybenzylamine, which can be readily converted to the free base for use in synthesis.

Applications in Agrochemical Synthesis

The 4-hydroxybenzylamine moiety can be incorporated into various agrochemical classes. The presence of the phenolic hydroxyl group can contribute to the molecule's bioactivity and influence its environmental fate.

2.1. Herbicide Synthesis

Derivatives of the 4-hydroxybenzyl structure have shown promising herbicidal activity. For instance, a series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and evaluated for their herbicidal properties.[2] These compounds demonstrate the potential of the 4-hydroxybenzyl scaffold in developing new herbicidal agents.

Table 1: Herbicidal Efficacy of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Ester Derivatives [2]

| Compound ID | Test Species | Application Rate (g/ha) | Efficacy (%) |

| 6-16 | Stellaria media (Chickweed) | 1000 | 60 |

| 6-28 | Echinochloa crus-galli (Barnyard Grass) | 1000 | 50 |

| 6-28 | Setaria viridis (Green Foxtail) | 1000 | 50 |

Data extracted from Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833-2845.

2.2. Fungicide and Insecticide Synthesis

While specific examples of fungicides and insecticides directly synthesized from this compound are not extensively documented in readily available literature, the structural motif is present in various bioactive compounds. The primary amine functionality allows for the synthesis of amides, ureas, and sulfonamides, which are common toxophores in fungicidal and insecticidal compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a representative agrochemical intermediate, an N-(4-hydroxybenzyl) amide.

3.1. Protocol 1: Preparation of 4-Hydroxybenzylamine (Free Base) from this compound

The first step in utilizing this compound is its conversion to the free amine, which is the reactive nucleophile in most subsequent reactions.

Workflow for Free Base Preparation

Caption: Workflow for the preparation of 4-hydroxybenzylamine free base.

Materials:

-

This compound

-

Deionized water

-

1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH indicator strips or pH meter

Procedure:

-

Dissolve this compound in a minimal amount of deionized water in a round-bottom flask or beaker.

-

Cool the solution to 0-5 °C in an ice bath.

-

While stirring, slowly add the basic solution (1 M NaOH or saturated NaHCO₃) dropwise.

-

Monitor the pH of the solution. Continue adding the base until the pH reaches 9-10.

-

Transfer the aqueous solution to a separatory funnel and extract the 4-hydroxybenzylamine free base with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a solid.

3.2. Protocol 2: Synthesis of N-(4-hydroxybenzyl)acetamide - A Model Amide

This protocol describes a general method for the acylation of 4-hydroxybenzylamine to form an amide, a common structural motif in agrochemicals.

Synthetic Pathway for N-(4-hydroxybenzyl)acetamide

Caption: Synthesis of N-(4-hydroxybenzyl)acetamide.

Materials:

-

4-Hydroxybenzylamine (from Protocol 1)

-

Acetyl chloride or acetic anhydride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxybenzylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-hydroxybenzyl)acetamide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemical candidates. Its bifunctional nature allows for the introduction of diverse functionalities, enabling the exploration of new chemical spaces in the search for effective and environmentally benign crop protection agents. The provided protocols offer a foundational approach for the utilization of this compound in agrochemical research and development.

References

Application of 4-Hydroxybenzylamine Hydrobromide in Dye and Pigment Production

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, serves as a versatile intermediate in the synthesis of various organic compounds. Its application extends to the production of dyes and pigments, particularly in the formation of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the absorption of light and thus the color of the compound.

The synthesis of azo dyes from 4-hydroxybenzylamine hydrobromide involves a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent. The resulting dye's color and properties, such as solubility and fastness, are determined by the chemical structures of both the diazonium salt and the coupling component.

Principle of Synthesis

The core of the synthesis is the conversion of the primary amino group of 4-hydroxybenzylamine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid. The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol or an aromatic amine, to form the azo dye. The hydroxyl group on the benzylamine moiety can also influence the final properties of the dye.

Experimental Protocols

This section provides a detailed protocol for the synthesis of an exemplary azo dye using this compound and 2-naphthol as the coupling agent.

Materials and Reagents:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders, Büchner funnel)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

pH indicator paper

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, dissolve 2.05 g (0.01 mol) of this compound in 50 mL of distilled water.

-

Add 5 mL of concentrated hydrochloric acid to the solution.

-

Cool the mixture to 0–5 °C in an ice bath with constant stirring.

-

In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0 and 5 °C and stirring continuously.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Preparation of the Coupling Agent Solution

-

In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0–5 °C in an ice bath.

Step 3: Azo Coupling Reaction

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Check the pH of the solution; it should be alkaline. If necessary, add more 10% NaOH solution.

Step 4: Isolation and Purification of the Dye

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

-

Dry the purified dye in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of an azo dye from this compound and 2-naphthol.

| Parameter | Value |

| Molar Mass of this compound | 204.06 g/mol |

| Molar Mass of 2-Naphthol | 144.17 g/mol |

| Molar Mass of Product | 278.29 g/mol |

| Theoretical Yield | 2.78 g |

| Typical Experimental Yield | 2.2 - 2.5 g |

| Typical Percent Yield | 80 - 90% |

| Melting Point | >200 °C (decomposes) |

| Color | Red to Orange |

Visualizations

Signaling Pathway: Chemical Synthesis of Azo Dye

Caption: Chemical synthesis pathway for an azo dye.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Application Notes and Protocols: 4-Hydroxybenzylamine Hydrobromide as an Antioxidant in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the skin's antioxidant defense mechanisms, is a key contributor to premature skin aging, inflammation, and various skin disorders.[1][2] The incorporation of antioxidants into cosmetic formulations is a widely adopted strategy to mitigate oxidative damage and protect the skin. 4-Hydroxybenzylamine hydrobromide, a compound with structural similarities to other phenolic antioxidants, presents a promising candidate for use in skincare products.[3][4] Its inherent antioxidant properties are recognized for offering protective benefits to the skin.[3][4] This document provides detailed application notes and experimental protocols for evaluating the antioxidant efficacy of this compound in cosmetic formulations.

Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, preventing the initiation of further oxidative chain reactions.

In the context of skin cells, antioxidants can exert their effects through various signaling pathways. Two key pathways relevant to the cellular antioxidant response and protection against oxidative stress are the Nrf2/ARE and MAPK signaling pathways.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8] It is hypothesized that this compound may activate this protective pathway in keratinocytes.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular responses to various external stimuli, including oxidative stress from sources like UV radiation.[1][9][10][11] The MAPK family includes ERK, JNK, and p38, which can be activated by ROS and, in turn, regulate inflammatory responses and cell survival. Antioxidants can modulate these pathways to mitigate the damaging effects of oxidative stress. For instance, they may inhibit the activation of pro-inflammatory pathways triggered by UVB irradiation.[12]

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Table 1: In Vitro Antioxidant Activity of Phenolic Compounds (IC50 Values)

| Compound/Extract | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Reference Compound (IC50 µg/mL) |

| Phenyl myristate | 25.98 | - | Ascorbic Acid: < 50 |

| H. nepalense hydroalcohol extract of bark | - | - | Trolox: 37.5 |

| H. nepalense hydroalcohol extract of leaf | - | - | Trolox: 37.5 |

| 4-Hydroxy-chromene-2-one derivative (2b) | Comparable to BHT (6.05) | - | BHT: 6.05 |

| 4-Hydroxy-chromene-2-one derivative (6b) | Comparable to BHT (6.05) | - | BHT: 6.05 |

| Gallic Acid Hydrate | - | 1.03 | - |

| (+)-Catechin Hydrate | - | 3.12 | - |

| Caffeic Acid | - | 1.59 | - |

| Quercetin | - | 1.89 | - |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[13]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of a Phenolic Compound Derivative

| Compound | FRAP Value (µM Ascorbic Acid Equivalent) |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | Significantly higher than the methoxy-derivative |